molecular formula C21H16ClF3N2O3 B2600221 (E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(3-methoxyphenyl)methoxy]amine CAS No. 1092343-82-2

(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(3-methoxyphenyl)methoxy]amine

Cat. No.: B2600221
CAS No.: 1092343-82-2
M. Wt: 436.82
InChI Key: GGAGLNSAYIEGCE-LUOAPIJWSA-N
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Description

(E)-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(3-methoxyphenyl)methoxy]amine is a high-purity chemical compound offered for research purposes. This compound features a pyridine core substituted with chloro and trifluoromethyl groups, a structural motif seen in bioactive molecules. For instance, the related compound 3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine is a known intermediate and shares this core structure . Compounds within this pyridine family have been investigated for their herbicidal activity, such as Haloxyfop, which is used to control grasses in broadleaf crops . The presence of the trifluoromethyl group is often associated with enhanced metabolic stability and bioavailability, making this compound a valuable scaffold in agrochemical and pharmaceutical research. The exact mechanism of action, physicochemical properties, and specific research applications for this novel (E)-configured oxime ether derivative are yet to be fully characterized, presenting an opportunity for investigative studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety information, as related compounds may exhibit hazards such as skin irritation or toxicity if ingested .

Properties

IUPAC Name

(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N-[(3-methoxyphenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N2O3/c1-28-18-4-2-3-15(9-18)13-29-27-11-14-5-7-17(8-6-14)30-20-19(22)10-16(12-26-20)21(23,24)25/h2-12H,13H2,1H3/b27-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAGLNSAYIEGCE-LUOAPIJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CON=CC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)CO/N=C/C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(3-methoxyphenyl)methoxy]amine typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the following steps:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the 3-chloro-5-(trifluoromethyl)pyridine intermediate. This can be achieved through the chlorination of 3-trifluoromethylpyridine using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling with Phenol Derivative: The pyridine intermediate is then coupled with a phenol derivative, such as 4-hydroxybenzaldehyde, under basic conditions to form the corresponding ether.

    Formation of the Final Compound: The final step involves the condensation of the ether intermediate with 3-methoxybenzaldehyde in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(3-methoxyphenyl)methoxy]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The chloro and methoxy groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The presence of the trifluoromethyl group contributes to its efficacy against various cancer cell lines. In vitro assays have demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against specific cancer types:

Cancer Cell Line IC50 (µM)
LXFA 6290.003
MAXF 4010.003
Other tested lines26.1 - 34.3

These findings suggest that this compound could be a candidate for further development in cancer therapeutics, particularly in targeting resistant cancer types.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression. For instance, it shows potential as a topoisomerase II inhibitor, similar to established drugs like etoposide, which is widely used in cancer treatment. The structure-activity relationship (SAR) studies indicate that modifications to the molecular structure can significantly influence enzyme inhibition potency.

Neurological Disorders

Emerging research suggests that (E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(3-methoxyphenyl)methoxy]amine may possess neuroprotective properties. The compound's ability to cross the blood-brain barrier due to its lipophilic nature makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

Preliminary studies have indicated antimicrobial properties against various bacterial strains. The compound’s effectiveness can be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. Further investigations are needed to quantify this activity and explore its mechanism of action.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study published in MDPI evaluated the cytotoxic effects of similar compounds on various cancer cell lines, showing promising results that align with findings for this compound .
  • Enzyme Inhibition : Research on related compounds has demonstrated their role as enzyme inhibitors in cancer therapy, supporting the hypothesis that this compound may exhibit similar properties .
  • Neuroprotective Effects : Investigations into the neuroprotective effects of structurally similar compounds suggest that this compound could mitigate oxidative stress in neuronal cells .

Mechanism of Action

The mechanism of action of (E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(3-methoxyphenyl)methoxy]amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents (Pyridine/Phenyl) Molecular Weight Predicted Density (g/cm³) Predicted Boiling Point (°C)
Target Compound C₂₂H₁₆ClF₃N₂O₃ 3-Cl, 5-CF₃ (pyridine); 3-OCH₃ (Ph) 460.82 1.45–1.55* 350–400*
(E)-(4-Chlorophenyl)methoxyamine C₂₀H₁₃Cl₂N₃O₂S 4-Cl (Ph); 4-SC₆H₄Cl, 3-NO₂ (Ph) 454.30 1.52±0.1 420±52
(E)-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}(…methylidene)amine C₁₄H₇Cl₂F₆N₃O 3-Cl, 5-CF₃ (pyridine) 418.12 1.55±0.1 388.9±52
(E)-(4-Methylphenyl)methoxyamine C₂₀H₁₈N₂OS 2-SC₆H₅ (pyridine); 4-CH₃ (Ph) 342.44 1.28±0.1 320±50

*Predicted based on analogs in .

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) and chloro (Cl) groups on the pyridine ring enhance electrophilicity and metabolic stability compared to methyl or methoxy substituents .
  • Thermal Stability : Higher predicted boiling points in CF₃/Cl-containing compounds (e.g., 388.9°C vs. 320°C in ) correlate with stronger intermolecular forces.

Biological Activity

The compound (E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(3-methoxyphenyl)methoxy]amine , also known by its CAS number 1092343-82-2, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C21H16ClF3N2O3
  • Molecular Weight : 436.81 g/mol
  • IUPAC Name : 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N'-(3-methoxyphenyl)methylideneamine

The compound is characterized by a trifluoromethyl group and a chloro-substituted pyridine moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives containing pyridine and methoxy groups have shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Reference Compound
MCF-7 (Breast Cancer)0.48Doxorubicin
HCT-116 (Colon Cancer)1.54Prodigiosin
U-937 (Leukemia)0.19-

These findings suggest that the compound may induce apoptosis through caspase activation and cell cycle arrest, as indicated by flow cytometry assays performed on MCF-7 cells .

The biological activity of this compound is likely attributed to its ability to interact with specific cellular targets:

  • Caspase Activation : The compound has been shown to increase caspase-3/7 activity, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It appears to induce G1 phase arrest in cancer cells, which is crucial for preventing proliferation.
  • Hydrophobic Interactions : Molecular docking studies suggest strong interactions between the compound's aromatic rings and amino acid residues in target proteins, similar to known anticancer agents like Tamoxifen .

In Vitro Studies

A study published in MDPI highlighted the cytotoxic effects of structurally related compounds on various cancer cell lines, demonstrating that modifications at the para position of the aromatic ring significantly impacted biological potency. The presence of electron-withdrawing groups (EWGs) was found to enhance activity, while electron-donating groups (EDGs) reduced it .

In Vivo Studies

While in vitro studies provide valuable insights, in vivo evaluations are essential for understanding the therapeutic potential of this compound. Current literature lacks comprehensive in vivo studies; however, ongoing research aims to explore its pharmacokinetics and toxicity profiles.

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